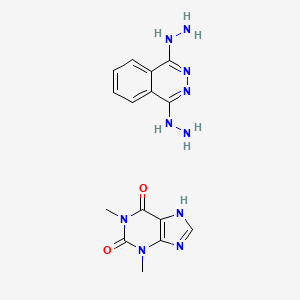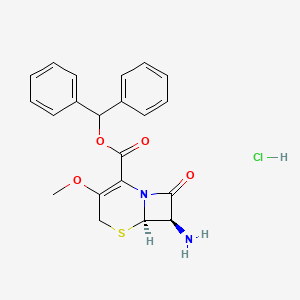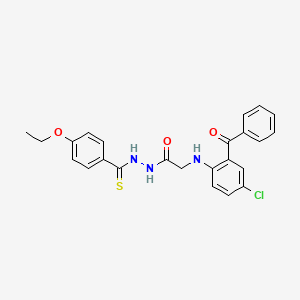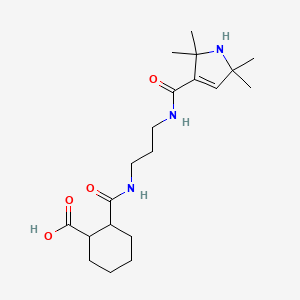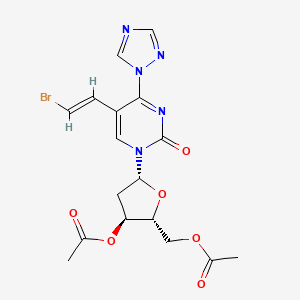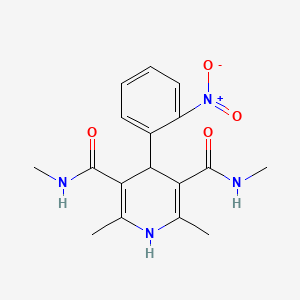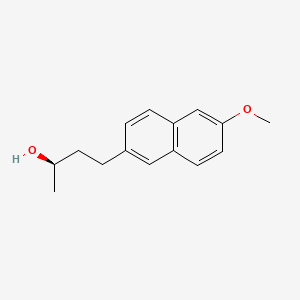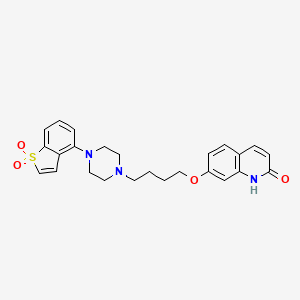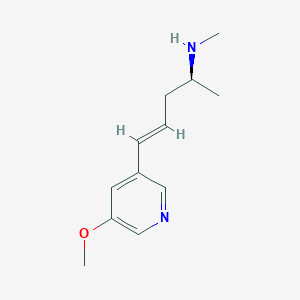
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- is a synthetic organic compound that belongs to the class of amines. It features a pyridine ring substituted with a methoxy group and a pentenyl chain, making it a compound of interest in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- typically involves multi-step organic reactions. One possible route could include:
Starting Material: Begin with 5-methoxy-3-pyridinecarboxaldehyde.
Formation of Intermediate: React the starting material with a suitable Grignard reagent to form an alcohol intermediate.
Amine Formation: Convert the alcohol intermediate to an amine using reductive amination.
Chain Extension: Introduce the pentenyl chain through a Wittig reaction or similar olefination process.
Final Product: Purify the final product using chromatography techniques.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine.
Reduction: Reduction reactions may target the double bond in the pentenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine: Without the stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2R,4E)-: Different stereochemistry.
5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4Z)-: Different stereochemistry.
Uniqueness
The unique stereochemistry of 5-(5-Methoxy-3-pyridinyl)-N-methyl-4-penten-2-amine, (2S,4E)- may confer specific biological activity or chemical reactivity that distinguishes it from its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
552302-36-0 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
(E,2S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-10(13-2)5-4-6-11-7-12(15-3)9-14-8-11/h4,6-10,13H,5H2,1-3H3/b6-4+/t10-/m0/s1 |
InChI-Schlüssel |
HXZJTUDXVFHWOB-RWCYGVJQSA-N |
Isomerische SMILES |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC)NC |
Kanonische SMILES |
CC(CC=CC1=CC(=CN=C1)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
